What are the fundamental properties of Acetanilide for research?
What are the fundamental properties of Acetanilide for research?
Acetanilide: A Comprehensive Technical Guide for Researchers
Introduction: Acetanilide, also known as N-phenylacetamide, is an organic compound with the chemical formula C₆H₅NHC(O)CH₃.[1] It is an odorless, solid chemical that typically appears as white to gray flakes or a crystalline powder.[1][2][3] Historically significant as one of the first aniline derivatives found to possess analgesic and antipyretic properties, it was introduced into medicine in 1886 under the trade name Antifebrin.[1][2][4] While its direct therapeutic use has been largely discontinued due to toxicity, acetanilide remains a compound of great interest in research and industry.[1][5] It serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and rubber accelerators, and is a model compound for studying electrophilic aromatic substitution and purification techniques like recrystallization.[1][2][6][7] This guide provides an in-depth overview of its fundamental properties, experimental protocols, and key characteristics relevant to scientific research.
Physical and Chemical Properties
Acetanilide is a stable, combustible solid under most conditions.[1][2][8] It is characterized by its white, glossy, crystalline appearance.[3][8] While only slightly soluble in cold water, its solubility increases significantly in hot water, a property pivotal for its purification.[2][8][9] It is readily soluble in various organic solvents.[2][8][9]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO | [1][2][9] |
| Molar Mass | 135.17 g/mol | [3][9] |
| Appearance | White, glossy, crystalline powder or flakes | [2][3][8] |
| Odor | Odorless | [2][3] |
| Melting Point | 113–115 °C (235–239 °F) | [1][2][9] |
| Boiling Point | 304 °C (579 °F) | [1][2][8] |
| Density | 1.219 g/cm³ | [1][3][9] |
| Solubility in Water | <0.56 g/100 mL (25 °C) | [1] |
| Solubility (Other) | Soluble in hot water, ethanol, diethyl ether, acetone, chloroform, glycerol, and benzene. | [1][2][5][8] |
| pKa (conjugate acid) | 0.5 (at 25 °C) | [1][8] |
| Flash Point | 174 °C (345 °F) | [1][3] |
| Vapor Density | 4.65 (relative to air) | [3][8] |
| Vapor Pressure | 1 mm Hg (at 114 °C) | [8] |
Spectroscopic Data for Characterization
Spectroscopic analysis is fundamental for the identification and purity assessment of acetanilide in a research setting. The key spectral features are summarized below.
| Spectroscopic Technique | Feature | Chemical Shift / Wavenumber | Source(s) |
| ¹H NMR | Methyl Protons (CH₃) | ~2.1 ppm | [10][11] |
| para-Aromatic Proton | ~7.0 ppm | [10][11] | |
| meta-Aromatic Protons | ~7.2 ppm | [10][11] | |
| ortho-Aromatic Protons | ~7.4 ppm | [10][11] | |
| Amide Proton (NH) | ~8.75 ppm | [10][11] | |
| ¹³C NMR | Methyl Carbon (CH₃) | ~24.1 ppm | [10][11] |
| ortho-Aromatic Carbons | ~120.4 ppm | [10][11] | |
| para-Aromatic Carbon | ~124.1 ppm | [10][11] | |
| meta-Aromatic Carbons | ~128.7 ppm | [10][11] | |
| ipso-Aromatic Carbon | ~138.2 ppm | [10][11] | |
| Carbonyl Carbon (C=O) | ~169.5 ppm | [10][11] | |
| Infrared (IR) Spectroscopy | N-H Stretch | 3200–3500 cm⁻¹ | [12] |
| Aromatic C-H Stretch | 3000–3100 cm⁻¹ | [12] | |
| Carbonyl (Amide I) Stretch (C=O) | 1650–1700 cm⁻¹ | [12] |
Synthesis and Purification Protocols
Acetanilide is most commonly synthesized in the laboratory via the acetylation of aniline using acetic anhydride.[1][5][13] The reaction is a classic example of nucleophilic acyl substitution.[13][14]
Experimental Protocol: Synthesis of Acetanilide
This protocol describes the preparation of acetanilide from aniline and acetic anhydride.
Materials:
-
Aniline (C₆H₅NH₂)
-
Acetic anhydride ((CH₃CO)₂O)
-
Glacial acetic acid (CH₃COOH) or concentrated Hydrochloric Acid (HCl)
-
Sodium acetate (CH₃COONa) solution (if using HCl)
-
Distilled water
-
Ice
-
Round-bottom flask or Erlenmeyer flask
-
Reflux condenser (optional, for heating)
-
Beaker
-
Stirring rod
-
Buchner funnel and filter flask for vacuum filtration
Procedure:
-
In a flask, combine 5 mL of aniline with 10 mL of a 1:1 mixture of acetic acid and acetic anhydride.[2] Alternatively, dissolve aniline in a small amount of hydrochloric acid and water.[14][15]
-
Gently heat the mixture under reflux for 15-20 minutes.[2][16] If using the HCl method, slowly add the acetic anhydride, followed by a solution of sodium acetate to regenerate the free aniline nucleophile.[14][15]
-
While still hot, pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water, stirring continuously.[2][16] This will cause the crude acetanilide to precipitate out of the solution.
-
Stir the mixture vigorously to hydrolyze any excess acetic anhydride.[16]
-
Cool the mixture in an ice bath for 15-20 minutes to ensure complete crystallization of the product.[14]
-
Collect the crude acetanilide precipitate by vacuum filtration using a Buchner funnel.[14][17]
-
Wash the crystals on the filter paper with small portions of ice-cold water to remove soluble impurities.[14]
-
Allow the crude product to air dry before proceeding with purification.
Experimental Protocol: Purification by Recrystallization
The crude acetanilide is purified by recrystallization from water, leveraging its higher solubility in hot water compared to cold water.[13][17][18]
Materials:
-
Crude acetanilide
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate
-
Boiling chips
-
Activated charcoal (optional, for decolorizing)
-
Buchner funnel and filter flask
Procedure:
-
Transfer the crude acetanilide to a 125-mL Erlenmeyer flask.[18]
-
Add approximately 50 mL of water and a boiling chip.[18] Heat the mixture on a hot plate until the water boils and the acetanilide dissolves completely.[18][19] Add a minimum amount of additional hot water dropwise only if necessary to fully dissolve the solid.[19]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal to adsorb colored impurities.[16][18] Reheat the solution to boiling.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.[19]
-
Allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask, as slow cooling promotes the formation of larger, purer crystals.[20]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 10 minutes to maximize crystal formation.[19]
-
Collect the purified crystals by vacuum filtration.[19]
-
Wash the crystals with a small amount of ice-cold water.[19]
-
Dry the pure acetanilide crystals on the filter paper with the vacuum on for 5-10 minutes, then transfer to a watch glass to dry completely.[19] The purity can be verified by its melting point, which should be sharp and within the range of 114-116°C.[14]
References
- 1. Acetanilide - Wikipedia [en.wikipedia.org]
- 2. Acetanilide | 103-84-4 [chemicalbook.com]
- 3. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. britannica.com [britannica.com]
- 5. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. ud.goldsupplier.com [ud.goldsupplier.com]
- 8. chembk.com [chembk.com]
- 9. study.com [study.com]
- 10. Organic Synthesis International: GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS [organicsynthesisinternational.blogspot.com]
- 11. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 12. brainly.com [brainly.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. byjus.com [byjus.com]
- 17. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 18. Preparation of acetanilide [cs.gordon.edu]
- 19. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 20. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
